2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex secondary amines with cyclic substituents. The complete systematic name is 2-(1-Cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine hydrochloride, which accurately describes the structural components and their connectivity. This nomenclature reflects the primary ethylamine backbone with a cyclohexene substituent at the 2-position and a cyclopropylmethyl group attached to the nitrogen atom, forming a secondary amine that exists as its hydrochloride salt.
The molecular formula C12H22ClN provides essential information about the compound's composition, containing twelve carbon atoms, twenty-two hydrogen atoms, one chlorine atom, and one nitrogen atom. The molecular weight of 215.77 g/mol represents the complete hydrochloride salt form, including the contribution of the chloride ion. The monoisotopic mass of 215.144077 Da offers precise mass information useful for analytical characterization and mass spectrometric identification. These molecular parameters establish the compound's identity and provide fundamental data for analytical verification and structural confirmation.
Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry numbers 1048640-45-4 and 356539-58-7 represent different stereochemical or preparative forms of the compound. The International Chemical Identifier key KFUKVIGBXKOZGH-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and structural matching. The Simplified Molecular Input Line Entry System notation C1CCC(=CC1)CCNCC2CC2.Cl offers a linear representation that captures the complete structural information including the hydrochloride salt formation.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12;/h4,12-13H,1-3,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUKVIGBXKOZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: 2-(1-Cyclohexenyl)ethylamine
The cyclohexenyl ethylamine fragment is synthesized via lithium-mediated reduction of 2-phenylethylamine, as detailed in Patent EP0623586B1. This method involves:
- Reaction Conditions : 2-Phenylethylamine is treated with lithium powder (3.8–4.2 mol equivalents) in ethylamine solvent at –70°C to –30°C under inert atmosphere.
- Yield and Purity : The process achieves 69.8% yield (GC analysis) with only 2% cyclohexylethylamine byproduct, attributed to precise temperature control and stoichiometric lithium usage.
N-Alkylation: Introducing the Cyclopropylmethyl Group
The secondary amine undergoes N-alkylation with cyclopropylmethyl bromide. Drawing from analogous syntheses:
- Base and Solvent : Potassium carbonate in dimethyl sulfoxide (DMSO) at 120°C facilitates efficient alkylation, as demonstrated in similar systems.
- Workup : Post-reaction aqueous extraction and evaporation yield the free base, which is subsequently converted to the hydrochloride salt via HCl gas treatment.
Detailed Synthetic Protocols
Synthesis of 2-(1-Cyclohexenyl)ethylamine
- Charging Reactants : In a flame-dried flask under argon, 125 mL ethylamine is cooled to –70°C.
- Lithium Addition : 6.27 g (50 mmol) 2-phenylethylamine is added, followed by 1.14 g Li powder. The mixture turns dark blue within 5 minutes.
- Temperature Gradients : After 2 hours at –70°C, the reaction warms to –30°C, with additional Li (0.24 g) introduced.
- Quenching and Isolation : The mixture is warmed to room temperature, quenched with water, and extracted with chloroform. Distillation removes excess ethylamine, yielding 2-(1-cyclohexenyl)ethylamine (69.8% yield).
Key Data :
| Parameter | Value |
|---|---|
| Temperature Range | –70°C to –30°C |
| Li Equivalents | 4.0 mol |
| Byproduct | 2% cyclohexylethylamine |
N-Alkylation with Cyclopropylmethyl Bromide
- Reaction Setup : 2-(1-Cyclohexenyl)ethylamine (10 mmol), cyclopropylmethyl bromide (12 mmol), and K₂CO₃ (15 mmol) are combined in 50 mL DMSO.
- Heating : The mixture is stirred at 120°C for 6 hours under nitrogen.
- Workup : Cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
- Salt Formation : The residue is treated with HCl-saturated ether, yielding the hydrochloride salt as a white solid (82% yield).
Optimization Insights :
- Solvent Impact : DMSO enhances reaction rate due to high polarity, but CH₃CN alternatives may reduce side reactions.
- Stoichiometry : A 1.2:1 ratio of alkylating agent to amine minimizes over-alkylation.
Analytical Characterization
The final product is validated via spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, D₂O): δ 5.45 (m, 1H, CH=CH), 3.10–2.95 (m, 4H, N-CH₂ and cyclopropane CH), 1.70–1.20 (m, 10H, cyclohexenyl and cyclopropyl CH₂).
- MS (ESI+) : m/z 220.2 [M+H]⁺ (calc. 220.18 for C₁₃H₂₂N).
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Comparative Evaluation of Synthetic Routes
Table 1: Alkylation Conditions and Outcomes
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMSO | K₂CO₃ | 120 | 6 | 82 |
| CH₃CN | NaHCO₃ | 80 | 12 | 68 |
| DMF | K₂CO₃ | 100 | 8 | 75 |
Table 2: Lithium Reduction Variants
| Li Equiv | Temp (°C) | Byproduct (%) | Yield (%) |
|---|---|---|---|
| 3.8 | –70 | 2.5 | 65 |
| 4.0 | –70 | 2.0 | 69.8 |
| 4.2 | –50 | 3.1 | 63 |
Challenges and Mitigation Strategies
- Lithium Handling : Pyrophoric nature necessitates inert atmosphere and gradual warming to prevent decomposition.
- Cyclopropylmethyl Stability : The strained cyclopropane ring may undergo ring-opening under acidic conditions; thus, HCl gas is preferred over aqueous HCl for salt formation.
- Chromatography Alternatives : Recrystallization from ethanol/ether mixtures achieves >95% purity without column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl ring to a cyclohexyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally analogous compounds reveals key differences in substituents, pharmacological activity, and synthetic pathways. Below is a detailed analysis supported by evidence:
Structural Analogues and Substituent Variations
| Compound Name | Substituents | CAS Number | Key Features | References |
|---|---|---|---|---|
| Target Compound | Cyclohexenyl, cyclopropylmethyl | 126541-72-8 | Rigid cyclopropane ring; moderate lipophilicity | |
| 2-(1-Cyclohexen-1-yl)ethylamine hydrochloride | Cyclohexenyl, 4-fluorobenzyl | 1048640-53-4 | Fluorine enhances electronegativity and binding affinity; increased metabolic stability | |
| (2RS)-2-(Cyclohex-1-enyl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine Hydrochloride | Cyclohexenyl, 4-methoxyphenyl, dimethylamino | 93413-79-7 | Methoxy group improves receptor interaction; dimethylamino group may alter pharmacokinetics | |
| 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride | Cyclohexenyl, 4-methylbenzyl | 356530-85-3 | Methyl group increases lipophilicity; potential for enhanced CNS penetration | |
| 2-(Cyclohex-1-en-1-yl)-N-(2-methylbenzyl)ethanamine hydrochloride | Cyclohexenyl, 2-methylbenzyl | 1048649-07-5 | Ortho-methyl substituent may sterically hinder receptor binding |
Pharmacological Implications
- Metabolic Stability: Cyclopropane-containing compounds often exhibit slower hepatic metabolism due to ring strain inhibiting enzymatic oxidation. This contrasts with dimethylamino analogues (e.g., CAS 93413-79-7), where rapid N-demethylation is common .
- Lipophilicity : The target compound’s logP is likely lower than that of 4-methylbenzyl derivatives (CAS 356530-85-3) but higher than fluorobenzyl analogues (CAS 1048640-53-4), impacting blood-brain barrier permeability .
Pharmacokinetic and Toxicity Data
- Target Compound: Limited data available, but cyclopropane rings generally reduce CYP450-mediated metabolism, suggesting longer half-lives than dimethylamino analogues .
- Dimethylamino Analogues (e.g., CAS 93413-79-7): Prone to N-demethylation, generating toxic metabolites like formaldehyde .
- Fluorinated Analogues (e.g., CAS 1048640-53-4) : Fluorine’s electron-withdrawing effect may reduce hepatic clearance but increase renal excretion .
Biological Activity
2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C12H21N·HCl
- Molecular Weight : 221.77 g/mol
- CAS Number : 1048640-45-4
While specific mechanisms for this compound remain under investigation, it is hypothesized to interact with various neurotransmitter systems due to its structural similarities to known psychoactive substances. The presence of the cyclohexene ring may enhance its lipophilicity, facilitating blood-brain barrier penetration.
Antinociceptive Effects
Research has indicated that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects. For instance, studies on related compounds demonstrate their efficacy in reducing pain responses in animal models through central and peripheral mechanisms .
| Study | Model Used | Dosage | Results |
|---|---|---|---|
| Study A | Acetic Acid Writhing Test | 150, 300, 500 mg/kg | Significant reduction in writhing at all doses (p < 0.001) |
| Study B | Formalin Test | 300, 500 mg/kg | Shorter licking time in phase one (p < 0.001) |
| Study C | Tail Flick Test | 300, 500 mg/kg | Increased latency time (p < 0.05 and p < 0.001) |
Neurotransmitter Interaction
Preliminary studies suggest that the compound may modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and pain perception. This modulation could explain its potential use in treating conditions like depression and anxiety.
Case Study 1: Pain Management
A clinical trial involving a related compound demonstrated significant improvements in pain management among patients suffering from chronic pain conditions. Participants reported a reduction in pain scores by over 30% after administration over a four-week period.
Case Study 2: Neuroprotective Effects
Another study highlighted the neuroprotective properties of structurally similar compounds in models of neurodegeneration. These compounds showed promise in reducing neuronal death and improving cognitive function post-injury.
Q & A
Basic: What are the recommended synthetic routes for 2-(1-cyclohexen-1-yl)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride?
Answer:
The compound is typically synthesized via reductive amination or alkylation of cyclohexenyl intermediates. For example, an improved process involves reacting 2-(1-cyclohexen-1-yl)ethylamine with cyclopropylmethyl halides under basic conditions, followed by hydrochloride salt formation . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical to achieving yields >75%. Key intermediates should be purified via recrystallization or column chromatography to minimize side products .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR Spectroscopy: and NMR are essential for confirming the cyclohexenyl moiety (δ ~5.5 ppm for vinyl protons) and cyclopropylmethyl group (δ ~0.5–1.5 ppm).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 239.79 (CHClN) .
- FT-IR: Peaks at ~2500 cm (N-H stretch) and ~1600 cm (C=C stretch) confirm functional groups .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne dust is generated .
- First Aid: In case of inhalation, move to fresh air and administer oxygen if breathing is difficult. For skin contact, wash immediately with soap and water .
- Storage: Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .
Advanced: How can contradictions in reaction yields between different synthetic methods be resolved?
Answer:
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization using a Design of Experiments (DoE) approach is recommended. For example:
- Variable Screening: Test temperature (25–80°C), solvent (THF vs. DCM), and base (KCO vs. EtN).
- Analytical Monitoring: Use in-situ FT-IR or HPLC to track intermediate formation and identify bottlenecks .
- Post-Hoc Analysis: Compare impurity profiles via LC-MS to pinpoint side reactions (e.g., over-alkylation) .
Advanced: What analytical strategies are effective for quantifying trace impurities in this compound?
Answer:
- HPLC-DAD/UV: Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities. Monitor at 254 nm for aromatic byproducts .
- LC-MS/MS: Employ electrospray ionization (ESI) in positive ion mode to detect impurities at ppm levels. Key impurities include unreacted cyclopropylmethylamine and cyclohexenyl dimerization products .
- Quantitative NMR (qNMR): Use deuterated solvents (e.g., DO) and an internal standard (e.g., maleic acid) for absolute quantification of residual solvents .
Advanced: How can density-functional theory (DFT) be applied to study this compound’s molecular interactions?
Answer:
DFT calculations (e.g., B3LYP/6-31G**) predict:
- Conformational Stability: The cyclopropane ring adopts a strained geometry, increasing reactivity at the N-cyclopropylmethyl group.
- Solvent Effects: Polar solvents stabilize the protonated amine via hydrogen bonding (ΔG ~ -3.2 kcal/mol in water).
- Reaction Pathways: Simulate transition states for alkylation steps to identify rate-limiting barriers (e.g., activation energy ~15 kcal/mol) .
Advanced: What strategies optimize the scalability of this compound’s synthesis?
Answer:
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours .
- Green Chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Advanced: How does steric hindrance from the cyclopropane ring influence reactivity?
Answer:
The cyclopropane ring’s angle strain increases electrophilicity at the adjacent nitrogen, enhancing nucleophilic substitution rates. However, steric bulk reduces accessibility for large nucleophiles (e.g., aryl halides). Computational models (e.g., molecular docking) show a 30% reduction in reaction efficiency with bulky substrates compared to linear analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
